molecular formula C18H22N4O3S B5510825 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

Cat. No. B5510825
M. Wt: 374.5 g/mol
InChI Key: UCAIYQHWTFAWHS-UHFFFAOYSA-N
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Description

The compound belongs to the family of benzimidazoles, which are heterocyclic compounds consisting of the fusion of benzene and imidazole. Benzimidazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound mentioned is a derivative that likely shares these biological characteristics, given its structural makeup which includes additional functional groups known for enhancing biological activity.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, compounds similar to the one of interest have been synthesized through reactions involving dimethylformamide or ethyl 2-chloroacetoacetate as starting materials, indicating a wide range of synthetic strategies can be applied based on the desired substitutions on the benzimidazole core (Žugelj et al., 2009; Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by the presence of benzimidazole as the core structure, with various substituents that influence its chemical behavior and biological activity. X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing interactions such as hydrogen bonding that stabilize their structure (Sharma et al., 2016).

properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-25-8-7-22-15-6-5-13(9-14(15)21-18(22)24)17(23)19-10-16-20-11(2)12(3)26-16/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIYQHWTFAWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=NC(=C(S3)C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

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